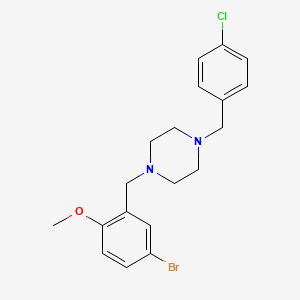![molecular formula C18H15N3O2 B6091931 4-(3-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6091931.png)
4-(3-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HPPB and has a unique structure that makes it an interesting subject for synthesis and study.
Mecanismo De Acción
The mechanism of action of HPPB is not fully understood, but it is believed to act on various targets in the body. Studies have shown that HPPB can inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases such as cancer and Alzheimer's disease. HPPB has also been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
HPPB has been shown to have various biochemical and physiological effects in the body. Studies have shown that HPPB can induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of tumor growth. HPPB has also been shown to have neuroprotective effects, which can protect neurons from damage caused by oxidative stress and inflammation. Additionally, HPPB has been shown to have anti-inflammatory effects, which can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HPPB in lab experiments include its unique structure, which makes it an interesting subject for study, and its potential applications in various fields of scientific research. However, the limitations of using HPPB in lab experiments include its low solubility in water, which can make it difficult to work with, and its potential toxicity, which can pose a risk to researchers.
Direcciones Futuras
There are many future directions for the study of HPPB. One potential direction is the development of HPPB-based drugs for the treatment of various diseases. Another potential direction is the study of the mechanism of action of HPPB, which can provide insights into its potential applications in various fields of scientific research. Additionally, the synthesis of novel derivatives of HPPB can lead to the discovery of new compounds with unique properties and potential applications.
Métodos De Síntesis
The synthesis of HPPB involves the reaction of 3-hydroxyacetophenone and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to form the final product, 4-(3-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. This method has been optimized to produce high yields of HPPB with good purity.
Aplicaciones Científicas De Investigación
HPPB has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, HPPB has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. HPPB has also been studied for its potential use as an anti-inflammatory agent, as well as a neuroprotective agent.
Propiedades
IUPAC Name |
4-(3-hydroxyphenyl)-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-14-8-4-5-12(9-14)15-10-17(23)20-18-16(15)11-19-21(18)13-6-2-1-3-7-13/h1-9,11,15,22H,10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVOYFKEGIOPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)C3=CC=CC=C3)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B6091854.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6091859.png)
![2-[(benzylthio)acetyl]-N-(2,5-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B6091872.png)
![7-(biphenyl-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6091878.png)
![7-(3-pyridinylmethyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091883.png)
![6-{4-[1-(dimethylamino)ethyl]-1-piperidinyl}-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6091891.png)
![2-[(3,4-dimethylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6091898.png)

![methyl 2-{[(isobutylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6091920.png)
![ethyl (4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6091925.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6091932.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B6091935.png)
![2-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091938.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B6091945.png)
